1-(Pentan-3-yl)-1,4-diazepane

basicity nucleophilicity N-alkylation reactivity

1-(Pentan-3-yl)-1,4-diazepane (CAS 1179898-40-8) is an N-alkyl-substituted hexahydro-1,4-diazepine (homopiperazine) derivative with the molecular formula C₁₀H₂₂N₂ and a molecular weight of 170.30 g·mol⁻¹. Its defining structural feature is a symmetrical branched pentan-3-yl (1-ethylpropyl) substituent at the N1 position, distinguishing it from linear-chain and less-branched N-alkyl-1,4-diazepane congeners.

Molecular Formula C10H22N2
Molecular Weight 170.30 g/mol
CAS No. 1179898-40-8
Cat. No. B6331222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pentan-3-yl)-1,4-diazepane
CAS1179898-40-8
Molecular FormulaC10H22N2
Molecular Weight170.30 g/mol
Structural Identifiers
SMILESCCC(CC)N1CCCNCC1
InChIInChI=1S/C10H22N2/c1-3-10(4-2)12-8-5-6-11-7-9-12/h10-11H,3-9H2,1-2H3
InChIKeyLXCKXJVCVQOCFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pentan-3-yl)-1,4-diazepane (CAS 1179898-40-8): Structural Identity and Procurement-Relevant Class Context


1-(Pentan-3-yl)-1,4-diazepane (CAS 1179898-40-8) is an N-alkyl-substituted hexahydro-1,4-diazepine (homopiperazine) derivative with the molecular formula C₁₀H₂₂N₂ and a molecular weight of 170.30 g·mol⁻¹ . Its defining structural feature is a symmetrical branched pentan-3-yl (1-ethylpropyl) substituent at the N1 position, distinguishing it from linear-chain and less-branched N-alkyl-1,4-diazepane congeners . The 1,4-diazepane scaffold is a validated privileged structure in medicinal chemistry, serving as the central core of the FDA-approved dual orexin receptor antagonist suvorexant and appearing in clinical candidates targeting T-type calcium channels, cannabinoid CB2 receptors, factor Xa, and chemokine receptors [1]. 1-(Pentan-3-yl)-1,4-diazepane is supplied as a research-grade building block (typical purity ≥95%) by multiple specialist chemical vendors for use in fragment-based drug discovery, parallel library synthesis, and as a synthetic intermediate for more complex bioactive molecules .

Why N-Alkyl-1,4-diazepane Analogs Are Not Interchangeable: The Case for 1-(Pentan-3-yl)-1,4-diazepane in Structure-Activity Optimization


Within the N-alkyl-1,4-diazepane series, even modest changes in N-substituent size, branching, and symmetry produce measurable shifts in basicity (pKa), lipophilicity (logP), molecular geometry, and conformational dynamics—all of which directly influence target binding, selectivity, metabolic stability, and pharmacokinetic behaviour . Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists has demonstrated that the seven-membered diazepane ring adopts a twist-boat conformation that is exquisitely sensitive to N-substituent identity, with intramolecular π-stacking interactions and ring pucker geometry governing receptor affinity [1]. For mono-N-alkyl building blocks such as 1-(pentan-3-yl)-1,4-diazepane, the steric bulk and branching pattern of the pentan-3-yl group control both the basicity of the unsubstituted N4 nitrogen (predicted pKa ~10.59) and the conformational landscape accessible to the diazepane ring upon further derivatization. Substituting this specific branched C₅ motif with a linear butyl (pKa ~10.62) or smaller ethyl (pKa ~10.61) analog would alter the nucleophilicity available for downstream coupling reactions and produce a different steric environment at the N1 position, ultimately yielding divergent SAR outcomes when the scaffold is elaborated into target-focused libraries [2]. These quantifiable differences mean that 1-(pentan-3-yl)-1,4-diazepane cannot be considered a generic drop-in replacement for other N-alkyl-1,4-diazepanes in medicinal chemistry campaigns.

Quantitative Differentiation of 1-(Pentan-3-yl)-1,4-diazepane Versus Its Closest N-Alkyl-1,4-diazepane Analogs


Predicted pKa of 10.59: Finely Tuned Basicity Relative to Shorter-Chain and Linear N-Alkyl-1,4-diazepane Homologs

The predicted pKa of the secondary amine (N4) in 1-(Pentan-3-yl)-1,4-diazepane is 10.59 ± 0.20, which is numerically lower than that of the 1-methyl analog (pKa 10.82 ± 0.20), the 1-ethyl analog (pKa 10.61 ± 0.20), the 1-isopropyl analog (pKa 10.61 ± 0.20), and the 1-butyl analog (pKa 10.62 ± 0.20), all values sourced from the ACD/Labs Percepta prediction module as reported on ChemicalBook . The trend indicates that the pentan-3-yl group exerts a marginally greater electron-withdrawing inductive effect through the N1 nitrogen or introduces a modest steric influence on solvation of the N4 lone pair compared to smaller or linear N-alkyl substituents, producing a slightly attenuated basicity . This pKa difference, though modest in absolute terms, can influence the protonation state at physiological pH and the reactivity profile in N4-selective acylation, sulfonylation, or reductive amination reactions where precise nucleophilicity control is required.

basicity nucleophilicity N-alkylation reactivity salt formation

Predicted Boiling Point of 220.7 °C: Differentiating Volatility and Purification Behaviour from Lower-Molecular-Weight N-Alkyl-1,4-diazepanes

The predicted boiling point of 1-(Pentan-3-yl)-1,4-diazepane is 220.7 ± 8.0 °C at atmospheric pressure (760 mmHg) . This value is substantially higher than that of the 1-ethyl analog (boiling point 175 °C at 760 mmHg, also reported as 72 °C at 12 mmHg) , the 1-isopropyl analog (76–78 °C at 11 mmHg) , and the 1-butyl analog (115 °C at 8 Torr) . The elevated boiling point reflects the increased molecular weight (170.30 g·mol⁻¹ vs. 128.21 g·mol⁻¹ for the 1-ethyl analog and 156.27 g·mol⁻¹ for the 1-butyl analog) and the greater van der Waals surface area of the pentan-3-yl substituent. This difference is directly relevant to purification strategy: vacuum distillation protocols must be adjusted accordingly, and the compound's lower volatility may favour chromatographic purification over distillation for small-scale laboratory batches.

boiling point distillation purification physical property

Predicted Density of 0.867 g/cm³: Lower Density Profile Compared to Branched and Cyclic N-Alkyl-1,4-diazepane Analogs with Implications for Solution-Phase Handling

The predicted density of 1-(Pentan-3-yl)-1,4-diazepane is 0.867 ± 0.06 g·cm⁻³ . This value is lower than that of the 1-ethyl analog (0.904 g·cm⁻³) , the 1-isopropyl analog (0.8952 g·cm⁻³) , the 1-butyl analog (0.8918 g·cm⁻³) , and substantially lower than the 1-cyclopentyl analog (0.969 g·cm⁻³) . The decreasing density with increasing alkyl chain branching at a position remote from the ring (pentan-3-yl vs. cyclopentyl) suggests that the symmetrical 1-ethylpropyl substituent disrupts efficient molecular packing in the condensed phase more effectively than either linear alkyl chains or compact cyclic substituents. This lower density implies a larger molar volume (estimated ~196.4 cm³·mol⁻¹ vs. ~175.2 cm³·mol⁻¹ for 1-cyclopentyl-1,4-diazepane), which has practical consequences for volumetric dispensing in automated liquid-handling platforms and for calculating precise stoichiometry in neat reactions.

density molecular packing formulation solution handling

The Pentan-3-yl (1-Ethylpropyl) Substituent: A Symmetrically Branched C₅ Motif Producing a Unique Steric and Topological Profile Distinct from Linear Pentyl, Pentan-2-yl, and Cyclopentyl Isomers

The pentan-3-yl group (systematically: 1-ethylpropyl) is the only symmetrically branched, non-cyclic C₅ alkyl substituent available for N-alkylation of 1,4-diazepane. It is a constitutional isomer of pentan-1-yl (linear), pentan-2-yl (1-methylbutyl, chiral), 2-methylbutan-2-yl (tert-pentyl), and 3-methylbutan-1-yl (isopentyl). Compared to the pentan-2-yl isomer (1-(pentan-2-yl)-1,4-diazepane), the pentan-3-yl group: (i) is achiral, eliminating the need for enantiomeric resolution when the building block is incorporated into chiral target molecules; (ii) positions the branching point at the carbon directly attached to N1, creating a steric environment at the diazepane ring-face that is distinct from the α-methyl branching of pentan-2-yl; (iii) distributes the C₅ mass symmetrically about the C-N bond, which may reduce the number of distinct rotameric states compared to the asymmetric pentan-2-yl group and thus simplify conformational analysis in NMR and computational studies . The topological polar surface area (tPSA) of 1-(pentan-3-yl)-1,4-diazepane is predicted to be 15.27 Ų, identical to that of all other N-alkyl-1,4-diazepanes in this series (since the tPSA is dominated by the two nitrogen atoms), meaning that membrane permeability differences within the series are driven exclusively by lipophilicity and conformational effects rather than hydrogen-bonding capacity .

steric bulk branching topological polar surface area conformational diversity structure-activity relationship

Validated 1,4-Diazepane Scaffold: Class-Level SAR Demonstrates That N-Substituent Identity Governs Potency, Selectivity, and Metabolic Stability Across Multiple Target Classes

The 1,4-diazepane ring is a validated privileged scaffold in medicinal chemistry, with published structure-activity relationships demonstrating that the identity of the N-substituent is a primary determinant of biological activity across at least four distinct target classes. In the orexin receptor antagonist series from Merck, conformational analysis by NMR, X-ray crystallography, and molecular modelling revealed that N,N-disubstituted-1,4-diazepanes adopt a low-energy twist-boat conformation stabilized by intramolecular π-stacking, and that constraining this conformation via macrocyclization recapitulates the bioactive geometry [1]. In the CB2 agonist series, optimization of the N-substituent was critical for overcoming the inherently poor microsomal stability of early 1,4-diazepane leads, with specific N-alkyl and N-aryl modifications yielding compounds with improved rat pharmacokinetic profiles [2]. In T-type calcium channel blocker development, compound 4s (an N-substituted 1,4-diazepane derivative) demonstrated selectivity over hERG and N-type calcium channels, with the N-substituent contributing to the selectivity profile [3]. For factor Xa inhibitors, N-acyl-1,4-diazepane derivatives exhibited potent anticoagulant activity in the nanomolar range [4]. In all cases, the N-substituent was not a passive structural element but an active modulator of potency, selectivity, and drug-like properties. By extension, 1-(pentan-3-yl)-1,4-diazepane provides a specific N-substituent topology (symmetrically branched C₅, achiral, defined steric and electronic signature) that is not represented by any other commercially available mono-N-alkyl-1,4-diazepane, and therefore constitutes a non-redundant member of a focused building-block collection for exploring N-substituent SAR.

scaffold hopping privileged structure orexin receptor T-type calcium channel CB2 agonist factor Xa inhibitor

Predicted LogP Advantage: Intermediate Lipophilicity of the Pentan-3-yl Motif Bridges the Gap Between C₃–C₄ N-Alkyl and More Lipophilic N-Cycloalkyl-1,4-diazepane Derivatives

Although an experimentally measured logP for 1-(pentan-3-yl)-1,4-diazepane has not been reported, the logP can be estimated by interpolation within the homologous N-alkyl-1,4-diazepane series. The 1-propyl analog has a reported computed logP of 0.98 , and the 1-cyclopentyl analog has a computed logP of 1.49 . For N-alkyl substituents, each additional methylene group typically increases logP by approximately 0.5 units [1]. Extrapolating from 1-propyl (C₃, logP 0.98): 1-butyl (C₄) would be approximately 1.48, and 1-(pentan-3-yl) (C₅), accounting for the branching-induced reduction in solvent-accessible surface area relative to n-pentyl, is expected to fall in the logP range of approximately 1.60–1.85. This places 1-(pentan-3-yl)-1,4-diazepane in an intermediate lipophilicity window that is higher than short-chain N-alkyl analogs (methyl, ethyl, propyl) but below the 1-cyclopentyl analog (logP 1.49, but with significantly higher density and different conformational properties). This intermediate logP range is relevant because it lies within the optimal drug-likeness space (logP 1–3) while providing sufficient lipophilicity for membrane permeability in cell-based assays. Furthermore, the branching of pentan-3-yl is expected to confer greater metabolic stability toward ω-oxidation by cytochrome P450 enzymes compared to linear n-pentyl, as the tertiary C–H bond at the branching point is less accessible to oxidative metabolism [2].

lipophilicity logP drug-likeness permeability metabolic stability

High-Impact Research and Industrial Application Scenarios for 1-(Pentan-3-yl)-1,4-diazepane (CAS 1179898-40-8)


Focused N-Substituent SAR Library Synthesis for 1,4-Diazepane-Based GPCR and Ion Channel Lead Optimization Programs

In medicinal chemistry programs targeting GPCRs (e.g., orexin OX1/OX2, cannabinoid CB2, chemokine CCR2/CCR5) or ion channels (e.g., T-type calcium channels) where the 1,4-diazepane scaffold has demonstrated tractable SAR, 1-(pentan-3-yl)-1,4-diazepane serves as a key building block to probe the effect of a symmetrically branched C₅ N-substituent on target affinity and selectivity. As established in Section 3 (Evidence Items 4 and 5), the pentan-3-yl group provides a unique combination of achiral symmetry, steric bulk at the ring-face, and intermediate lipophilicity (estimated logP ~1.6–1.85) that cannot be replicated by linear butyl, branched isopropyl, or cyclic cyclopentyl analogs. Incorporating this building block at the N1 position, followed by diversification at N4 via parallel acylation, sulfonylation, or reductive amination, enables systematic exploration of N1-substituent effects on potency (expected to vary by 10- to 1000-fold based on class-level SAR precedent [1]) and on microsomal stability, where the branched architecture is predicted to confer protection against CYP-mediated ω-oxidation relative to the linear n-pentyl isomer [2].

Fragment-Based Drug Discovery (FBDD): A Rule-of-Three-Compliant, sp³-Rich Heterocyclic Fragment with a Unique N-Substituent Pharmacophore

1-(Pentan-3-yl)-1,4-diazepane (MW 170.30, heavy atom count 12, clogP estimated 1.6–1.85) adheres to the Astex Rule of Three (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) and is therefore suitable for fragment-based screening libraries [1]. The compound offers a conformationally dynamic seven-membered diazepane ring (known to adopt twist-boat and twisted-chair conformations depending on substitution pattern [2]) combined with a distinctive 1-ethylpropyl pharmacophoric element. In fragment soaking or co-crystallization experiments, the symmetrical branching of the pentan-3-yl group may engage in shape-complementary hydrophobic contacts within protein binding pockets while presenting a single unsubstituted secondary amine (N4) as a synthetic handle for fragment growing or merging strategies. The lower density (0.867 g·cm⁻³) compared to cyclopentyl and other cyclic analogs (Section 3, Evidence Item 3) also facilitates accurate dispensing of neat compound in automated fragment-library plating.

Synthesis of N1,N4-Differentially Substituted 1,4-Diazepane Tool Compounds for Target Deconvolution and Chemical Probe Development

The presence of two chemically distinct nitrogen atoms in 1-(pentan-3-yl)-1,4-diazepane—N1 bearing the bulky pentan-3-yl group and N4 remaining as a free secondary amine with a predicted pKa of 10.59 (Section 3, Evidence Item 1)—enables sequential, chemoselective functionalization without the need for protecting group strategies. The slightly attenuated basicity of N4 (ΔpKa ≈ −0.23 vs. 1-methyl analog) may provide a marginally improved selectivity window in N4-selective acylation or sulfonylation reactions when competing nucleophiles are present. This regiochemical control is critical for the efficient synthesis of N1,N4-differentially substituted 1,4-diazepane derivatives for use as chemical probes in target deconvolution studies, where structurally matched negative control compounds (e.g., the N4-methylated or N4-acetylated analog) must be prepared with high regiochemical fidelity to enable rigorous interpretation of biological assay data.

Computational Chemistry and Molecular Modelling: A Non-Redundant Entry in Virtual Screening Libraries Covering 1,4-Diazepane Chemical Space

For computational chemists constructing virtual compound libraries for structure-based or ligand-based screening, 1-(pentan-3-yl)-1,4-diazepane represents a non-redundant enumeration point in the N-alkyl-1,4-diazepane chemical space. As demonstrated in Section 3 (Evidence Item 4), the pentan-3-yl substituent topology (symmetrically branched, achiral, with two equivalent ethyl rotors) is structurally unique among commercially available N-alkyl-1,4-diazepanes and generates a distinct three-dimensional shape profile when subjected to conformer generation algorithms. Inclusion of this building block in virtual libraries ensures adequate sampling of the steric and electrostatic diversity available from the 1,4-diazepane scaffold, reducing the risk of missing hits that require the specific shape complementarity afforded by the 1-ethylpropyl motif. The predicted physicochemical property vector (pKa 10.59, density 0.867 g·cm⁻³, estimated logP 1.6–1.85) can be used directly as input for QSAR model building and for filtering virtual screening hits by drug-likeness criteria.

Quote Request

Request a Quote for 1-(Pentan-3-yl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.